Lipophilicity Advantage: Measured XLogP3 Shift for 2263-96-9 vs. Pyrimethamine
The target compound, 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)- (2263-96-9), has a computed XLogP3 of 2.8, which represents a significant increase in lipophilicity over pyrimethamine (XLogP3 of 2.0), its direct 6-ethyl analog [1]. This change of +0.8 units is a consequence of replacing the ethyl group with a trifluoromethyl group [2]. The increased lipophilicity is a key parameter for researchers modeling blood-brain barrier penetration or optimizing cellular permeability in in vitro assays.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Pyrimethamine (CAS 58-14-0): XLogP3 = 2.0 |
| Quantified Difference | Δ = +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher XLogP3 value directly informs procurement decisions for permeability-limited assays, indicating that the compound requires different formulation or assay conditions than pyrimethamine to avoid non-specific binding.
- [1] PubChem. (2025). Computed Properties for CID 309512 and CID 5753. XLogP3 values. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/309512 View Source
- [2] Smart, B. E. (2001). Fluorine substituent effects on biological activity. Journal of Fluorine Chemistry, 109(1), 3-11. https://doi.org/10.1016/S0022-1139(01)00375-X View Source
